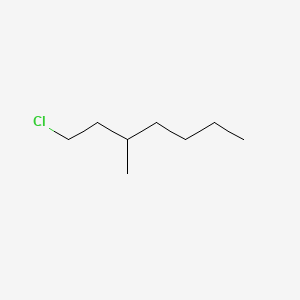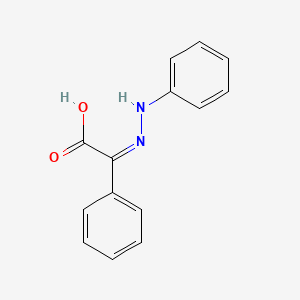
Phenylglyoxylic acid, phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylglyoxylic acid, phenylhydrazone is a derivative of phenylglyoxylic acid, where the keto group is replaced by a phenylhydrazone group. This compound is known for its applications in various chemical reactions and its role in scientific research. Phenylglyoxylic acid itself is an organic compound with the formula C₆H₅C(O)CO₂H, and its phenylhydrazone derivative is formed by the reaction of phenylglyoxylic acid with phenylhydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylglyoxylic acid can be synthesized by the oxidation of mandelic acid with potassium permanganate or by the hydrolysis of benzoyl cyanide . The phenylhydrazone derivative is prepared by reacting phenylglyoxylic acid with phenylhydrazine under acidic conditions . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction.
Industrial Production Methods
Industrial production methods for phenylglyoxylic acid, phenylhydrazone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Phenylglyoxylic acid, phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert the phenylhydrazone group back to the corresponding amine.
Substitution: The phenylhydrazone group can participate in substitution reactions, where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include benzaldehyde, benzoic acid, and various substituted phenylhydrazones depending on the specific reaction conditions .
Scientific Research Applications
Phenylglyoxylic acid, phenylhydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenylglyoxylic acid, phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of benzaldehyde and benzoic acid . The phenylhydrazone group can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Phenylglyoxylic acid, phenylhydrazone can be compared with other similar compounds, such as:
Phenylglyoxylic acid: The parent compound, which lacks the phenylhydrazone group.
Benzoylformic acid: Another derivative of phenylglyoxylic acid with different functional groups.
Mandelic acid: A precursor to phenylglyoxylic acid, which undergoes oxidation to form the latter.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its phenylhydrazone group, which imparts distinct chemical and biological activities.
Properties
CAS No. |
728-95-0 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(2Z)-2-phenyl-2-(phenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H,17,18)/b16-13- |
InChI Key |
BJIRGSLXYCEUMW-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


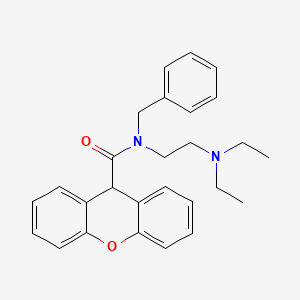
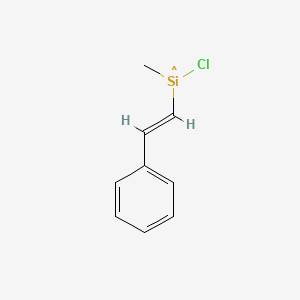
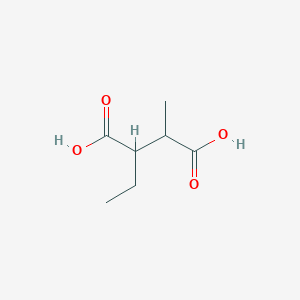
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)

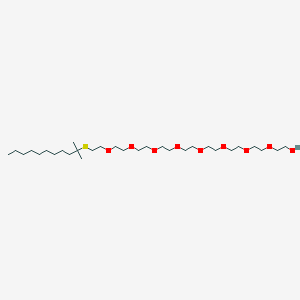
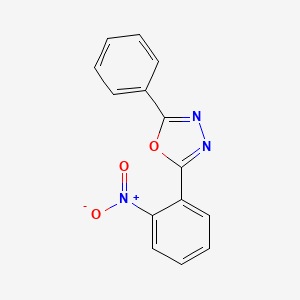
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
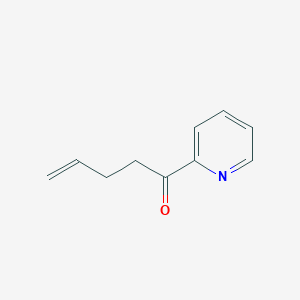
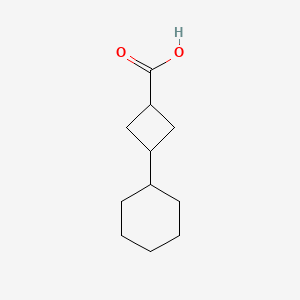
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)

![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
